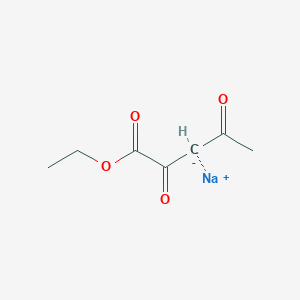
Ethyl 2,4-dioxovalerate, monosodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2,4-dioxovalerate, monosodium salt is a chemical compound with the molecular formula C7H9O4Na and a molar mass of 180.13373 g/mol . It is also known by its systematic name, this compound . This compound is a derivative of ethyl 2,4-dioxovalerate, which is an ester of pentanoic acid.
Méthodes De Préparation
The synthesis of ethyl 2,4-dioxovalerate, monosodium salt typically involves the esterification of pentanoic acid with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to drive the reaction to completion. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity .
Analyse Des Réactions Chimiques
Ethyl 2,4-dioxovalerate, monosodium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions include carboxylic acids, alcohols, and substituted esters .
Applications De Recherche Scientifique
Ethyl 2,4-dioxovalerate, monosodium salt has several scientific research applications:
Mécanisme D'action
The mechanism of action of ethyl 2,4-dioxovalerate, monosodium salt involves its interaction with specific molecular targets. For instance, in its antifungal activity, it may inhibit the synthesis of essential fungal cell wall components, leading to cell lysis. The molecular pathways involved include the inhibition of enzymes critical for cell wall biosynthesis .
Comparaison Avec Des Composés Similaires
Ethyl 2,4-dioxovalerate, monosodium salt can be compared with similar compounds such as:
Ethyl acetoacetate: Both compounds are esters and can undergo similar chemical reactions, but ethyl acetoacetate has a different structure and reactivity profile.
Methyl acetopyruvate: This compound is similar in structure but has a methyl group instead of an ethyl group, leading to differences in physical and chemical properties.
Diethyl oxalate: While also an ester, diethyl oxalate has two ester groups and exhibits different reactivity compared to this compound.
This compound is unique due to its specific structure, which allows for a range of chemical transformations and applications in various fields.
Propriétés
Numéro CAS |
6887-74-7 |
|---|---|
Formule moléculaire |
C7H9O4.Na C7H9NaO4 |
Poids moléculaire |
180.13 g/mol |
Nom IUPAC |
sodium;ethyl 2,4-dioxopentanoate |
InChI |
InChI=1S/C7H9O4.Na/c1-3-11-7(10)6(9)4-5(2)8;/h4H,3H2,1-2H3;/q-1;+1 |
Clé InChI |
GJBKEZBNHOGTCO-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=O)[CH-]C(=O)C.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


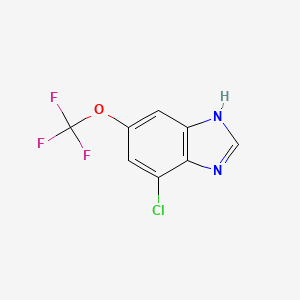
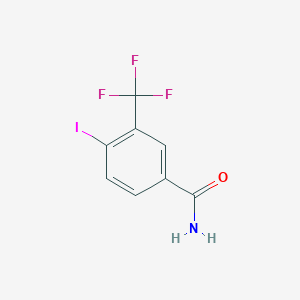
![6-Chloro-5-methylimidazo[1,2-a]pyridine](/img/structure/B15203046.png)
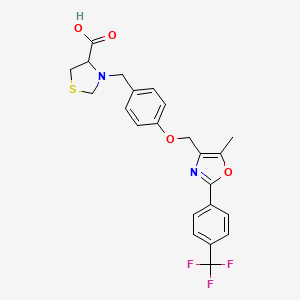
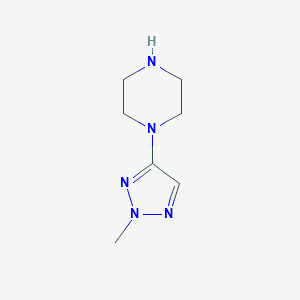

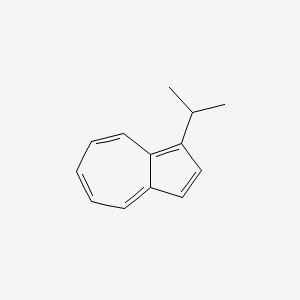
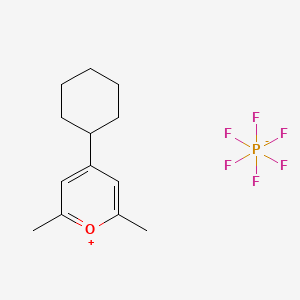
![(4R,5R)-4-[[tert-butyl(dimethyl)silyl]oxymethyl]-2-phenyl-1,3-dioxan-5-ol](/img/structure/B15203078.png)

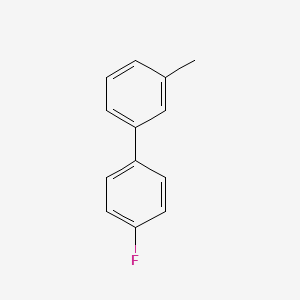
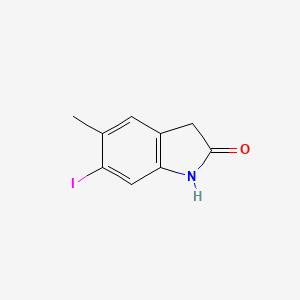
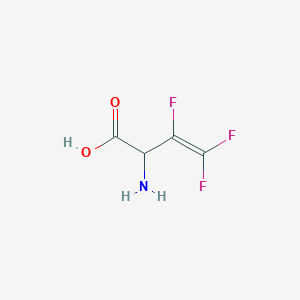
![3-[2-Chloro-4-(trifluoromethyl)phenoxy]phenyl acetate](/img/structure/B15203116.png)
